molecular formula C7H3BrClNO B596631 7-Bromo-5-chlorobenzo[d]isoxazole CAS No. 1260903-12-5

7-Bromo-5-chlorobenzo[d]isoxazole

Numéro de catalogue: B596631
Numéro CAS: 1260903-12-5
Poids moléculaire: 232.461
Clé InChI: HCDGSNNVDFZCJI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Bromo-5-chlorobenzo[d]isoxazole (CAS: 1260903-12-5) is a halogenated heterocyclic compound featuring a fused benzene-isoxazole core. Its IUPAC name is 7-bromo-3-chloro-1,2-benzoxazole, with bromine and chlorine substituents at positions 7 and 5, respectively. The compound exists as a solid under standard conditions, though specific melting point and density data remain unreported .

Méthodes De Préparation

Cyclization Strategies for Benzisoxazole Core Formation

The benzisoxazole core is typically constructed via cyclization reactions involving nitro-substituted precursors or hydroxylamine derivatives. For 7-bromo-5-chlorobenzo[d]isoxazole , the synthesis begins with a suitably substituted benzene ring to ensure correct halogen positioning.

Nitro-to-Isoxazole Conversion

A widely employed route involves the cyclization of 3-nitro-5-chlorobromobenzene derivatives with hydroxylamine under basic conditions. The nitro group acts as a latent amine, which undergoes reduction and subsequent cyclodehydration to form the isoxazole ring .

Reaction Conditions :

  • Substrate : 3-Nitro-5-chloro-7-bromobenzaldehyde

  • Reagents : Hydroxylamine hydrochloride, sodium carbonate

  • Solvent : Ethanol/water (3:1)

  • Temperature : Reflux at 80°C for 12–16 hours

  • Yield : ~45–55% (reported for analogous compounds)

Key challenges include competing side reactions such as over-reduction of the nitro group or incomplete cyclization. Purification via column chromatography (silica gel, hexane/ethyl acetate) is often necessary to isolate the product .

Halogenation Techniques for Regioselective Substitution

Direct halogenation of preformed benzisoxazoles is a viable strategy, though it requires careful control to avoid polyhalogenation.

Bromination via Electrophilic Aromatic Substitution

Bromine can be introduced at the para position relative to the isoxazole oxygen using brominating agents like Br2\text{Br}_2 or NBS\text{NBS} (N-bromosuccinimide). For This compound , this method is less favorable due to the steric hindrance imposed by the existing chlorine substituent at position 5 .

Optimized Protocol :

  • Substrate : 5-Chlorobenzo[d]isoxazole

  • Reagent : NBS\text{NBS} (1.1 equiv), FeCl3\text{FeCl}_3 (catalytic)

  • Solvent : Dichloromethane

  • Temperature : 0°C to room temperature, 4 hours

  • Yield : ~30–40% (lower due to competing side reactions)

Chlorination Using Directed Metallation

Chlorine can be introduced via directed ortho-metallation (DoM) strategies. A lithiated intermediate is generated at position 5 using n-BuLi\text{n-BuLi}, followed by quenching with hexachloroethane .

Procedure :

  • Substrate : 7-Bromobenzo[d]isoxazole

  • Base : n-BuLi\text{n-BuLi} (2.5 equiv), TMEDA (co-ligand)

  • Electrophile : C2Cl6\text{C}_2\text{Cl}_6 (1.2 equiv)

  • Solvent : Tetrahydrofuran (THF), -78°C

  • Yield : ~50–60%

Multi-Step Synthesis from ortho-Substituted Precursors

A more reliable approach involves constructing the halogenated benzene ring prior to isoxazole formation.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Nitro CyclizationStraightforward, single-stepLow yield, purification challenges45–55%
Direct HalogenationAvoids multi-step synthesisPoor regioselectivity30–50%
Suzuki-Miyaura RouteHigh regiocontrolRequires expensive catalysts35–40%

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors enhance the safety of exothermic steps (e.g., bromination), while crystallization from ethanol/water mixtures improves purity (>98%) .

Key Parameters :

  • Catalyst Recycling : Pd catalysts in Suzuki reactions are recovered via filtration.

  • Solvent Recovery : Ethanol and THF are distilled and reused.

  • Byproduct Management : Halogenated byproducts are neutralized with Na2S2O3\text{Na}_2\text{S}_2\text{O}_3 .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Structural Comparison with Analogous Compounds

Key structural analogs and their similarity scores (based on molecular descriptors) are summarized below:

CAS No. Compound Name Substituents (Position) Similarity Score
1260903-12-5 7-Bromo-5-chlorobenzo[d]isoxazole Br (7), Cl (5) 0.78 (Reference)
1243389-57-2 6-Bromo-3-chlorobenzo[d]isoxazole Br (6), Cl (3) 0.99
178747-50-7 3-Chloro-5-fluorobenzo[d]isoxazole Cl (3), F (5) 0.79
374554-89-9 3-Chloro-6-fluorobenzo[d]isoxazole Cl (3), F (6) 0.78

Key Observations :

  • 6-Bromo-3-chlorobenzo[d]isoxazole exhibits the highest similarity (0.99) due to identical halogen substituents (Br, Cl) but differing positions (6 and 3 vs. 7 and 5) .
  • Fluorinated analogs (e.g., 3-Chloro-5-fluorobenzo[d]isoxazole) show lower similarity scores, reflecting the impact of fluorine’s smaller atomic radius and electronegativity on molecular geometry and electronic properties .

Reactivity Trends

  • Bromine at position 7 may enhance electrophilic substitution reactivity due to its electron-withdrawing effect, while chlorine at position 5 contributes to steric hindrance .

Immunomodulatory Effects

  • Isoxazole derivatives with halogen substituents often exhibit immunoregulatory properties. For example, 3-(4-bromophenyl)isoxazole demonstrated potent inhibition of glutathione reductase (GR) and glutathione-S-transferase (GST), attributed to bromine’s electron-withdrawing effects enhancing enzyme interaction .
  • Anti-inflammatory Activity : Halogenated isoxazoles, such as N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine, showed 51% inhibition of carrageenan-induced paw edema in mice, outperforming Celecoxib .

Structure-Activity Relationships (SAR)

  • Bromine vs. Chlorine : Bromine’s larger atomic size and polarizability enhance hydrophobic interactions in enzyme binding pockets, while chlorine offers moderate electron withdrawal with reduced steric bulk .
  • Substituent Position : Bromine at position 7 (vs. 6) may alter bioactivity by modifying electron density across the aromatic ring, affecting binding to biological targets .

Physicochemical and Spectroscopic Properties

  • Spectroscopic Data :
    • IR : Halogenated isoxazoles show characteristic C=N (1610–1648 cm⁻¹) and SO₂ (1160 cm⁻¹) stretches .
    • NMR : Aromatic protons in 7-bromo-5-chloro derivatives resonate at δ 7.50–8.35 ppm (DMSO-d₆), with deshielding effects from bromine .

Activité Biologique

7-Bromo-5-chlorobenzo[d]isoxazole is a compound belonging to the benzoisoxazole family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings and case studies.

This compound has the molecular formula C7_7H3_3BrClNO and is characterized by the presence of a bromine and chlorine atom on the benzene ring of the isoxazole structure. The compound's lipophilicity and permeability characteristics are notable, with a Log P (octanol-water partition coefficient) of approximately 2.83, indicating good membrane permeability .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to exert cytotoxic effects against various cancer cell lines, including:

  • MCF7 (breast cancer)
  • HCT116 (colon cancer)
  • Huh7 (liver cancer)

In one study, derivatives of isoxazole were screened for their cytotoxicity using the sulforhodamine B assay. The results indicated that compounds similar to this compound exhibited IC50_{50} values ranging from 4.7 to 35.2 µM against liver cancer cells, demonstrating selective activity towards malignant cells while sparing normal cells .

Table 1: IC50_{50} Values of Isoxazole Derivatives Against Cancer Cell Lines

CompoundMCF7 (µM)HCT116 (µM)Huh7 (µM)
7-Bromo-5-chloro8.3 ± 0.811.4 ± 0.28.0 ± 1.0
Doxorubicin0.22 ± 0.020.14 ± 0.050.23 ± 0.02
Sorafenib6.5 ± 0.514.6 ± 0.211.0 ± 0.6

These findings suggest that the compound could be further explored for its potential in cancer therapy, particularly in designing selective agents that minimize toxicity to normal tissues.

Anti-inflammatory Activity

The compound also exhibits significant anti-inflammatory properties, selectively inhibiting cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes and pain pathways. Research indicates that certain isoxazole derivatives can serve as potent analgesics and anti-inflammatory agents by targeting COX enzymes .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, studies have reported antimicrobial activity for compounds within the benzoisoxazole family, including potential efficacy against Gram-positive bacteria such as Bacillus subtilis and fungal pathogens like Candida albicans. The structure-activity relationship analysis suggests that modifications in the chemical structure can enhance antimicrobial efficacy .

Case Studies

  • Anticancer Screening : In a comprehensive study on indole-isoxazole hybrids, several derivatives were synthesized and tested against multiple cancer cell lines, revealing that compounds with structural similarities to this compound showed promising anticancer activity with specific mechanisms involving cell cycle arrest at the G1 phase .
  • Inflammation Models : Another study evaluated the anti-inflammatory effects of isoxazole derivatives in animal models of inflammation, demonstrating a reduction in inflammatory markers and pain responses comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Q. What are the preferred synthetic routes for halogenated benzo[d]isoxazole derivatives like 7-bromo-5-chlorobenzo[d]isoxazole, and how do reaction intermediates influence selectivity?

The synthesis of halogenated benzo[d]isoxazoles often involves cycloaddition or condensation reactions between nitro compounds and aldehydes/ketones. For example, aliphatic aldehydes react with nitroacetate esters in the presence of amines to form isoxazole derivatives via intermediates like Schiff bases or dinitroglutarates . Halogen substituents (Br, Cl) are typically introduced via electrophilic substitution or by using pre-halogenated precursors. Key factors include solvent polarity (e.g., DMF for nucleophilic substitution) and catalyst choice (e.g., K₂CO₃ for dehydrohalogenation) to control regioselectivity and minimize side products like N-oxide derivatives .

Q. How does substituent positioning (e.g., bromine at C7 vs. C5) impact the electronic properties and reactivity of benzo[d]isoxazole derivatives?

Substituent positioning significantly alters electronic distribution and steric interactions. For instance, computational studies (DFT) reveal that bromine at C7 increases electron-withdrawing effects, polarizing the isoxazole ring and enhancing electrophilic substitution at C3 or C4. In contrast, chlorine at C5 induces steric hindrance, affecting binding affinities in enzyme inhibition assays . Experimental data on analogous compounds (e.g., 3-(4-chlorophenyl)isoxazole vs. 5-(4-chlorophenyl)isoxazole) show that even minor positional changes can double inhibitory potency against glutathione reductase (GR), highlighting the importance of molecular modeling in rational design .

Q. What spectroscopic and crystallographic techniques are critical for characterizing halogenated isoxazole derivatives?

  • FT-IR and NMR : Used to confirm functional groups (e.g., C-Br stretching at ~550 cm⁻¹) and regiochemistry via coupling constants in ¹H NMR (e.g., J = 2.1 Hz for H-C3 in benzo[d]isoxazoles) .
  • X-ray crystallography : Resolves halogen bonding patterns; for example, bromine often forms short contacts with oxygen atoms (2.9–3.1 Å), stabilizing crystal packing .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions, crucial for understanding solubility and stability .

Q. How do photodissociation mechanisms of benzo[d]isoxazole derivatives inform their stability under UV light?

Double photoionization studies of isoxazole reveal direct and indirect dissociation pathways. For halogenated derivatives, Br and Cl substituents lower the energy of conical intersections, promoting non-radiative decay and reducing photostability. Time-resolved PEPIPICO experiments show that C-Br bonds cleave preferentially (~70% branching ratio), forming bromine radicals and aromatic fragments . This has implications for storage conditions and photodegradation studies in drug development.

Q. What computational strategies are employed to predict the bioactivity of halogenated isoxazoles?

  • Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO gaps), correlating with antioxidant activity (e.g., lower gaps enhance electron transfer) .
  • Molecular docking : Identifies binding modes with targets like cyclooxygenase-2 (COX-2). For example, bromine at C7 in benzo[d]isoxazole forms hydrophobic interactions with Val523, improving binding affinity .
  • Molecular dynamics (MD) : Simulates enzyme-inhibitor complexes (e.g., GR enzyme) to assess stability of halogen-π interactions over 100-ns trajectories .

Q. How do halogenated isoxazoles interact with glutathione-dependent enzymes, and what are the implications for drug design?

Studies on 3-(4-chlorophenyl)isoxazole demonstrate semi-competitive inhibition of GR (IC₅₀ = 0.059 mM) via binding to the enzyme-substrate complex, while non-competitive inhibition occurs with unsubstituted isoxazole. The chlorine atom’s position (C3 vs. C5) alters hydrogen bonding with Arg218 and Glu472 in the active site, affecting inhibitory potency . Such insights guide the design of selective inhibitors for oxidative stress-related diseases.

Q. What are the challenges in scaling up synthetic protocols for halogenated isoxazoles while maintaining regiochemical purity?

Key challenges include:

  • Byproduct formation : Nitro intermediates (e.g., dinitroglutarates) may persist if reaction times are suboptimal .
  • Halogen scrambling : Harsh conditions (e.g., high-temperature reflux) can cause Br/Cl migration. Microwave-assisted synthesis reduces this risk by enabling rapid, controlled heating .
  • Purification : Halogenated byproducts often have similar polarities; orthogonal chromatography (e.g., HILIC) improves separation .

Q. How do steric and electronic effects of halogens influence the biological activity of benzo[d]isoxazoles?

  • Steric effects : Bulky substituents (e.g., Br at C7) reduce binding to narrow enzyme pockets (e.g., HDACs) but enhance intercalation with DNA .
  • Electronic effects : Electron-withdrawing halogens increase acidity of the isoxazole NH group (pKa ~8.5), enhancing hydrogen bonding with biological targets like β-tubulin . Comparative studies on fluorinated vs. chlorinated derivatives show that Cl’s higher electronegativity improves antimicrobial activity (MIC = 12.5 µg/mL against S. aureus) .

Propriétés

IUPAC Name

7-bromo-5-chloro-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDGSNNVDFZCJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NO2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.